N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(N,3,5-trimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-7-13(2)9-15(8-12)20(4)10-16(21)19-17(3,11-18)14-5-6-14/h7-9,14H,5-6,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOQRLNOFRMAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)CC(=O)NC(C)(C#N)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and dimethylphenyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:
Formation of the Cyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Coupling with Dimethylphenyl Intermediate: The final step involves coupling the cyclopropyl and dimethylphenyl intermediates under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Cyanide salts, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
The compound N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide has garnered attention in various scientific fields due to its potential applications, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and insights from diverse, verified sources.
Pharmacological Potential
Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological activities. For instance, compounds with cyano and cyclopropyl groups have been investigated for their roles as inhibitors in various biological pathways, including Janus kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation .
Case Study: JAK Inhibition
A related compound demonstrated efficacy as a JAK inhibitor, suggesting that this compound could similarly modulate JAK-mediated diseases. The inhibition of JAK pathways is particularly relevant for treating conditions like rheumatoid arthritis and other autoimmune disorders .
Anti-inflammatory Activity
The anti-inflammatory properties of derivatives of this compound have been explored in preclinical models. For example, studies using zymosan-induced peritonitis models have shown that certain derivatives can significantly reduce leukocyte migration and cytokine production, indicating a strong potential for treating inflammatory diseases .
Experimental Findings
In one study, a derivative was tested at various dosages (5, 10, and 50 mg/kg), resulting in a notable reduction in inflammation markers such as IL-1β and TNFα. This suggests that the compound may be effective in modulating inflammatory responses through targeted action on specific molecular pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with enzymes involved in inflammatory processes, supporting its potential use as an anti-inflammatory agent .
Synthesis and Modification
The synthesis of this compound can be achieved through several organic reactions, including the Knoevenagel condensation method. This reaction is pivotal for forming carbon-carbon double bonds between carbonyl functions and activated methylene groups, which are essential in drug development processes .
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and cyclopropyl moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.
Comparison with Similar Compounds
Comparison with Similar Acetamide Compounds
The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Analogues
Table 1: Key Acetamide Derivatives and Their Properties
Substituent Effects on Physicochemical Properties
- Crystal Structure and Packing: The 3,5-dimethylphenyl group in the target compound may induce steric hindrance similar to N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which crystallizes with two molecules per asymmetric unit due to meta-substitution . This contrasts with monosubstituted analogs (e.g., 3-CH3C6H4NH-CO-CCl3), which have one molecule per unit.
- Solubility and Bioavailability: The cyano group in the target compound may reduce aqueous solubility compared to methoxy or hydroxy-substituted acetamides (e.g., compounds in with hydroxy groups ). The cyclopropyl moiety could enhance lipophilicity, favoring membrane permeability in biological systems.
Research Findings and Knowledge Gaps
- Crystallographic Insights : Meta-substitution with bulky groups (e.g., 3,5-dimethylphenyl) increases molecular asymmetry, influencing solid-state packing .
- Structure-Activity Relationships (SAR): Chloro and methoxy substituents enhance pesticidal activity, while cyano groups may introduce novel reactivity or toxicity .
- Unanswered Questions : The target compound’s metabolic stability, environmental persistence, and exact biological targets remain uncharacterized.
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.4 g/mol |
| CAS Number | 924071-32-9 |
Research indicates that this compound may exert its biological effects through various mechanisms:
- JAK Inhibition : This compound has been identified as a Janus kinase (JAK) inhibitor, which suggests its potential utility in treating JAK-mediated diseases such as autoimmune disorders and certain cancers .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating that this class of compounds could be effective against fungal infections .
- Cytotoxic Effects : Studies on related pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines, particularly in breast cancer models. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing their overall efficacy .
Anticancer Activity
A study focusing on pyrazole derivatives similar to this compound highlighted their cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that these compounds could induce apoptosis and cell death more effectively when combined with doxorubicin, particularly in the Claudin-low breast cancer subtype .
Antifungal Activity
In vitro evaluations of related pyrazole carboxamides have shown notable antifungal activity against various fungal strains. This suggests that this compound may also possess similar antifungal properties, warranting further investigation into its therapeutic potential in treating fungal infections .
Case Study 1: JAK Inhibition
In a patent document detailing the synthesis and application of various cyanoethylpyrazoles, including this compound, the compound was noted for its effectiveness in inhibiting JAK pathways. This inhibition is crucial for the management of conditions like rheumatoid arthritis and other inflammatory diseases .
Case Study 2: Synergistic Effects in Cancer Therapy
A recent study evaluated the combined effects of pyrazole derivatives with doxorubicin on breast cancer cells. The findings revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity and reduced resistance to chemotherapy agents. This case study underscores the importance of structural modifications in optimizing therapeutic efficacy .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound, and how can NIST standards aid validation?
Answer:
To confirm the structure, employ a combination of:
- X-ray crystallography for definitive solid-state structural determination.
- NMR spectroscopy (1H, 13C, DEPT) to analyze solution-state conformation and substituent effects.
- FT-IR to validate functional groups (amide C=O, nitrile C≡N).
Cross-reference experimental data with NIST Chemistry WebBook entries for analogous acetamides (e.g., N-(2,4-dimethylphenyl)acetamide) to validate spectral assignments and ensure accuracy .
Advanced: How does the 3,5-dimethylphenyl substituent influence crystal packing and hydrogen bonding in related acetamides?
Answer:
The 3,5-dimethylphenyl group introduces steric and electronic effects that dictate crystal packing. For example:
- In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , the asymmetric unit contains two molecules, with intermolecular N—H⋯O hydrogen bonds forming infinite chains .
- The meta-substitution pattern enhances symmetry, favoring specific space groups (e.g., Pna21 in 2-chloro-N-(3,5-dimethylphenyl)acetamide) and stabilizing antiparallel C=O/N—H conformations .
Methodological Tip: Use single-crystal X-ray diffraction to compare lattice constants (e.g., a, b, c values) and hydrogen bond geometries (e.g., D—H⋯A angles) against literature analogs .
Basic: What solvent systems are effective for growing single crystals of this compound?
Answer:
Slow evaporation of ethanol is a validated method for acetamide derivatives (e.g., 2-chloro-N-(3,5-dimethylphenyl)acetamide) . For polar substituents (e.g., cyano groups), test mixed solvents like ethanol/water or DCM/hexane to optimize crystal quality.
Advanced: How does the anticonformation of the C=O bond relative to N—H affect molecular packing?
Answer:
The anticonformation (C=O antiparallel to N—H) promotes linear hydrogen-bonded chains, as seen in 2-chloro-N-(3,5-dimethylphenyl)acetamide. This conformation minimizes steric clashes and stabilizes supramolecular motifs. Computational tools (e.g., Mercury CSD) can model these interactions by overlaying molecular geometries with crystallographic data .
Advanced: What strategies resolve asymmetric unit complexities in acetamide crystallography?
Answer:
When asymmetric units contain multiple independent molecules (e.g., four molecules in 2-chloro-N-(3,5-dimethylphenyl)acetamide):
- Refine using non-centrosymmetric space groups (e.g., Pna21).
- Apply racemic twin refinement to address chiral ambiguities.
- Validate with Rint values and residual density maps to ensure model accuracy .
Advanced: How do electron-donating substituents (e.g., methyl) alter solid-state geometry compared to electron-withdrawing groups?
Answer:
Methyl groups (electron-donating) increase steric bulk, often reducing symmetry and increasing unit cell volume. In contrast, electron-withdrawing groups (e.g., nitro) compress crystal lattices via stronger dipole interactions. For example:
- N-(3,5-dimethylphenyl) derivatives exhibit larger asymmetric units than chloro-substituted analogs .
Methodological Insight: Compare Hirshfeld surfaces to quantify intermolecular contact contributions (e.g., H⋯H vs. H⋯O interactions) .
Basic: What synthetic precautions are needed for the cyano-cyclopropylethyl moiety?
Answer:
- Use anhydrous conditions to prevent hydrolysis of the nitrile group.
- Employ stereoselective catalysts (e.g., chiral amines) to control cyclopropane geometry.
- Monitor reaction progress via TLC or LC-MS to avoid side reactions (e.g., ring-opening of cyclopropane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
